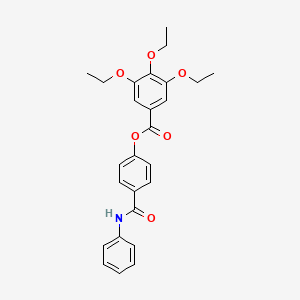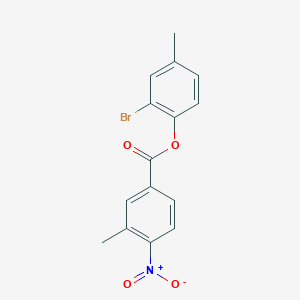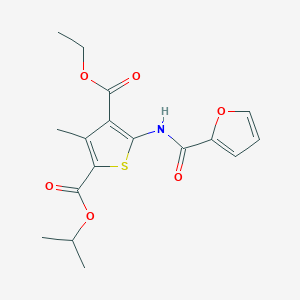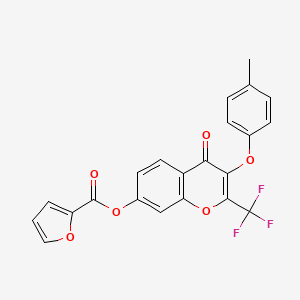
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate
Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate, also known as Compound A, is a synthetic compound that has shown potential in scientific research applications. It is a member of the chromone family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A is not fully understood, but it has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell growth. Additionally, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. These mechanisms of action may contribute to the anti-inflammatory and anticancer properties of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A in lab experiments include its high purity, good yields, and potential therapeutic applications. Additionally, it has been shown to have low toxicity and good bioavailability. However, the limitations of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A in lab experiments include its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are a number of future directions for research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, it may be worthwhile to investigate its potential as a neuroprotective agent in human clinical trials. Further research may also be needed to optimize the synthesis method of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A and to improve its solubility in aqueous solutions.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential as a therapeutic agent for inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells and has been studied for its potential as an anticancer agent. 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate A has also been studied for its potential as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-3-29-18-6-4-16(5-7-18)25(27)32-20-12-13-21-22(14-20)30-15-23(24(21)26)31-19-10-8-17(28-2)9-11-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWWCLWHIOLYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl pivalate](/img/structure/B3478623.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3478631.png)


![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-nitrobenzoate](/img/structure/B3478648.png)
![4-ethyl 2-isopropyl 3-methyl-5-[(3-phenylpropanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3478656.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3478673.png)
![ethyl 4-[({4-[(cyclohexylamino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3478685.png)

![N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478709.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478719.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3478728.png)